molecular formula C8H7ClN2O B3237669 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one CAS No. 1393558-33-2

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B3237669
CAS No.: 1393558-33-2
M. Wt: 182.61 g/mol
InChI Key: QLMYDUMKXXBULG-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound featuring a 2,7-naphthyridine core with a chlorine substituent at position 6 and a ketone group at position 3. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.55 g/mol and a CAS registry number of 1393558-33-2 . The compound is commercially available in purities up to 98% and is utilized in pharmaceutical and chemical research, though specific biological activities remain unelucidated in the provided evidence.

Structurally, 2,7-naphthyridines are bicyclic systems containing two fused pyridine rings with nitrogen atoms at positions 2 and 6. Synthetic routes for 2,7-naphthyridinones typically involve primary synthesis methods, as exemplified by naturally occurring analogs like jasminidine (isolated from Oleaceae species) .

Properties

IUPAC Name

6-chloro-2,4-dihydro-1H-2,7-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMYDUMKXXBULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired naphthyridinone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding naphthyridine derivative.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-1,4-dihydro-2,7-naphthyridine-3-one.

    Reduction: Formation of 6-chloro-1,4-dihydro-2,7-naphthyridin-3-ol.

    Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Jasminidine (1-Methyl-1,4-dihydro-2,7-naphthyridin-3(2H)-one)

Jasminidine, a natural alkaloid, shares the 2,7-naphthyridinone scaffold but differs in substitution: it has a methyl group at position 1 instead of chlorine at position 6.

Lophocladine A (4-Phenyl-2,7-naphthyridin-1(2H)-one)

Isolated from red algae, lophocladine A incorporates a phenyl group at position 4 and a ketone at position 1. The phenyl moiety increases steric bulk, which may hinder membrane permeability compared to the chloro-substituted target compound .

Functional Analogs: Heterocyclic Systems with Chloro-Ketone Motifs

6-Chloro-1,4-dihydro-2,3-quinoxalinedione

This quinoxaline derivative (C₈H₅ClN₂O₂, MW 196.59 g/mol) features two ketone groups at positions 2 and 3 and a chlorine substituent at position 6. The additional ketone enhances hydrogen-bonding capacity, while the higher melting point (>300°C) suggests greater thermal stability compared to the target compound .

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Pyridazinones like 5-chloro-6-phenylpyridazin-3(2H)-one (MW 206.63 g/mol) exhibit a monocyclic pyridazine core with chlorine and phenyl substituents. The phenyl group introduces steric effects that may reduce solubility but improve binding to hydrophobic targets .

Key Observations:

  • Substituent Effects : Chlorine at position 6 in the target compound may enhance electrophilicity compared to methyl or phenyl groups in analogs.
  • Synthetic Accessibility: 2,7-Naphthyridinones like the target compound are synthesized via primary routes , whereas pyridazinones are prepared through alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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